molecular formula C7H6FN3 B1291852 3-Fluoro-4-hydrazinylbenzonitrile CAS No. 1242238-88-5

3-Fluoro-4-hydrazinylbenzonitrile

Cat. No.: B1291852
CAS No.: 1242238-88-5
M. Wt: 151.14 g/mol
InChI Key: FEWJMEMEEABOOS-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydrazinylbenzonitrile: is an organic compound with the molecular formula C7H6FN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a hydrazinyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydrazinylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzonitrile.

    Hydrazination: The 3-fluorobenzonitrile undergoes a hydrazination reaction with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the fourth position of the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydrazinylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-4-hydrazinylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In materials science, this compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydrazinylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through electronic effects .

Comparison with Similar Compounds

    3-Fluoro-4-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of a hydrazinyl group.

    3-Fluoro-4-aminobenzonitrile: Contains an amino group instead of a hydrazinyl group.

Uniqueness: 3-Fluoro-4-hydrazinylbenzonitrile is unique due to the presence of both a fluorine atom and a hydrazinyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-fluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWJMEMEEABOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242238-88-5
Record name 3-fluoro-4-hydrazinylbenzonitrile
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